Cas no 100063-22-7 (Methyl 3-amino-5-phenylthiophene-2-carboxylate)
Methyl 3-amino-5-phenylthiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-amino-5-phenylthiophene-2-carboxylate
- Methyl 3-Amino-5-Phenyl-2-Thiophenecarboxylate
- Methyl 3-amino-5-(4-phenyl)thiophene-2-carboxylate
- 3-Amino-5-phenyl-2-thiophenecarboxylicacid methyl ester
- 5-Phenyl-3-amino-2-(methoxycarbonyl)thiophene
- 5-Phenyl-3-aminothiophene-2-carboxylic acid methyl ester
- 2-Thiophenecarboxylicacid, 3-amino-5-phenyl-, methyl ester
- Methyl 3-amino-5-phenylthiophene-2-carboxylate, AldrichCPR
- 100063-22-7
- 3-amino-5-phenyl-thiophene-2-carboxylic acid methyl ester
- SY018616
- F2146-0037
- BDBM50186643
- Z56792521
- [4-Amino-5-(methoxycarbonyl)thien-2-yl]benzene
- CS-W012927
- Maybridge1_003977
- W-204338
- methyl-3-amino-5-phenylthiophene-2-carboxylate
- SCHEMBL431794
- 2-Thiophenecarboxylic acid, 3-amino-5-phenyl-, methyl ester
- A800034
- QESSCNMSOLRYBO-UHFFFAOYSA-N
- methyl-3-amino-5-phenylthiophene-carboxylate
- MFCD00068161
- 3-Amino-2-(methoxycarbonyl)-5-phenylthiophene
- CCG-141719
- HMS552M17
- DTXSID70351450
- FT-0602542
- FS-1462
- methyl-3-amino-5-phenyl-thiophene-2-carboxylate
- AC-15465
- CHEMBL207663
- EN300-384296
- AKOS000280583
- STL083744
-
- MDL: MFCD00068161
- Inchi: 1S/C12H11NO2S/c1-15-12(14)11-9(13)7-10(16-11)8-5-3-2-4-6-8/h2-7H,13H2,1H3
- InChI Key: QESSCNMSOLRYBO-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC)=C(C=C1C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 233.05100
- Monoisotopic Mass: 233.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 3.3
- Topological Polar Surface Area: 80.6A^2
Experimental Properties
- Color/Form: White powder
- Density: 1.3
- Melting Point: 145-148 ºC
- Boiling Point: 442.5 ℃ at 760 mmHg
- Flash Point: 221.4±28.7 °C
- Refractive Index: 1.62
- PSA: 80.56000
- LogP: 3.36510
- Solubility: Not determined
Methyl 3-amino-5-phenylthiophene-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264; P270; P301+P312+P330; P501
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- Storage Condition:Store at room temperature
Methyl 3-amino-5-phenylthiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017264-1g |
Methyl 3-amino-5-phenylthiophene-2-carboxylate |
100063-22-7 | 97% | 1g |
£15.00 | 2022-03-01 | |
| Fluorochem | 017264-5g |
Methyl 3-amino-5-phenylthiophene-2-carboxylate |
100063-22-7 | 97% | 5g |
£49.00 | 2022-03-01 | |
| Fluorochem | 017264-25g |
Methyl 3-amino-5-phenylthiophene-2-carboxylate |
100063-22-7 | 97% | 25g |
£142.00 | 2022-03-01 | |
| Fluorochem | 017264-100g |
Methyl 3-amino-5-phenylthiophene-2-carboxylate |
100063-22-7 | 97% | 100g |
£385.00 | 2022-03-01 | |
| Chemenu | CM199909-100g |
Methyl 3-amino-5-phenylthiophene-2-carboxylate |
100063-22-7 | 95+% | 100g |
$320 | 2021-08-05 | |
| TRC | M328905-100mg |
Methyl 3-amino-5-phenylthiophene-2-carboxylate |
100063-22-7 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | M328905-250mg |
Methyl 3-amino-5-phenylthiophene-2-carboxylate |
100063-22-7 | 250mg |
$75.00 | 2023-05-17 | ||
| TRC | M328905-500mg |
Methyl 3-amino-5-phenylthiophene-2-carboxylate |
100063-22-7 | 500mg |
$87.00 | 2023-05-17 | ||
| TRC | M328905-1g |
Methyl 3-amino-5-phenylthiophene-2-carboxylate |
100063-22-7 | 1g |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R109069-25g |
Methyl 3-amino-5-phenylthiophene-2-carboxylate |
100063-22-7 | 98% | 25g |
¥1071 | 2023-09-11 |
Methyl 3-amino-5-phenylthiophene-2-carboxylate Suppliers
Methyl 3-amino-5-phenylthiophene-2-carboxylate Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Methyl 3-amino-5-phenylthiophene-2-carboxylate
Research Brief on Methyl 3-amino-5-phenylthiophene-2-carboxylate (CAS: 100063-22-7) in Chemical Biology and Pharmaceutical Applications
Methyl 3-amino-5-phenylthiophene-2-carboxylate (CAS: 100063-22-7) is a thiophene-based derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile scaffold and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanistic insights, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Methyl 3-amino-5-phenylthiophene-2-carboxylate as a precursor for novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's amino and ester functional groups were strategically modified to enhance binding affinity and selectivity, yielding derivatives with nanomolar potency against BTK, a target implicated in autoimmune diseases and B-cell malignancies. Structural-activity relationship (SAR) analysis revealed that the phenylthiophene core contributes to optimal hydrophobic interactions within the kinase's ATP-binding pocket.
In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of Methyl 3-amino-5-phenylthiophene-2-carboxylate exhibited broad-spectrum activity against drug-resistant Gram-positive bacteria, including MRSA. Mechanistic studies suggested disruption of bacterial membrane integrity via interaction with lipid II, a key component of peptidoglycan biosynthesis. The carboxylate moiety was critical for this activity, as its methylation (as in the parent compound) allowed for improved cell permeability before enzymatic hydrolysis in bacterial cytoplasm.
Innovative synthetic methodologies have also emerged for this compound. A recent Organic Process Research & Development paper (2024) detailed a continuous-flow synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate with 85% yield and >99% purity, addressing previous challenges in scaling up thiophene derivatives. The process employed a copper-catalyzed coupling of methyl 2-bromoacetate with phenylacetonitrile, followed by cyclization, demonstrating the compound's accessibility for industrial-scale pharmaceutical production.
Emerging applications in neurodegenerative disease research were highlighted at the 2024 ACS Spring Meeting, where a poster presentation showed that fluorinated analogs of Methyl 3-amino-5-phenylthiophene-2-carboxylate could cross the blood-brain barrier and modulate α-synuclein aggregation in Parkinson's disease models. The thiophene core was found to interact with specific hydrophobic domains of α-synuclein, inhibiting fibril formation at low micromolar concentrations.
Despite these advances, challenges remain in optimizing the pharmacokinetic properties of derivatives. A 2024 review in Expert Opinion on Drug Discovery noted that while Methyl 3-amino-5-phenylthiophene-2-carboxylate provides an excellent starting point for medicinal chemistry, its ester group often requires modification to improve metabolic stability. Recent strategies include bioisosteric replacement with heterocycles or prodrug approaches, with several candidates now in preclinical development.
The compound's versatility is further evidenced by its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules, as reported in a 2023 Nature Chemical Biology study. Here, Methyl 3-amino-5-phenylthiophene-2-carboxylate served as the warhead in a cereblon-targeting PROTAC that selectively degraded IRAK4, showing promise for treating myeloid malignancies. The amino group proved essential for linker attachment while maintaining target engagement.
In conclusion, Methyl 3-amino-5-phenylthiophene-2-carboxylate (100063-22-7) continues to be a valuable scaffold in pharmaceutical research, with recent studies expanding its applications across multiple therapeutic areas. Its synthetic accessibility, coupled with growing understanding of structure-activity relationships, positions this compound as a cornerstone for developing next-generation therapeutics. Future research directions likely include further exploration of its role in targeted protein degradation and combination therapies for complex diseases.
100063-22-7 (Methyl 3-amino-5-phenylthiophene-2-carboxylate) Related Products
- 208944-55-2(Methyl 3-Amino-5-(4-isobutylphenyl)thiophene-2-carboxylate)
- 649757-52-8(3-amino-5-(4-methylphenyl)thiophene-2-carboxylic acid)
- 99972-47-1(3-Amino-5-phenylthiophene-2-carboxylic Acid)
- 91076-93-6(Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate)
- 175137-08-3(Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate)
- 91076-95-8(2-Thiophenecarboxylicacid, 3-amino-5-(4-bromophenyl)-, methyl ester)
- 37572-22-8(Ethyl 3-Amino-5-(4-Methylphenyl)Thiophene-2-Carboxylate)
- 175201-46-4(Methyl 3-amino-5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate)
- 169759-79-9(Methyl 4-amino-[2,2'-bithiophene]-5-carboxylate)
- 88534-50-3(ethyl 3-amino-5-phenylthiophene-2-carboxylate)